1-Amino-4-phenylcyclohexanecarboxylic acid

Melanocortin Receptor Pharmacology GPCR Agonist Design Peptide Therapeutics

Developing selective hMC4R agonists while avoiding hMC1R off-target effects is hindered by amino acid flexibility. cis-Apc (CAS 117259-23-1) solves this by providing a conformationally rigid scaffold. • Enables linear peptides with potent hMC4R agonist activity and >172-fold selectivity over hMC1R. • Eliminates SAR ambiguity from flexible residues like phenylalanine. • Reliable supply via established synthesis from 4-phenylcyclohexanone.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 117259-23-1
Cat. No. B048648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-phenylcyclohexanecarboxylic acid
CAS117259-23-1
Synonyms1-A-4-PCH-CA
1-amino-4-phenylcyclohexane-1-carboxylic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)(C(=O)O)N
InChIInChI=1S/C13H17NO2/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,16)
InChIKeyTWAYLYPZRSXEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-4-phenylcyclohexanecarboxylic Acid: Rigid Scaffold Overview


1-Amino-4-phenylcyclohexanecarboxylic acid (CAS: 117259-23-1) is a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid characterized by a cyclohexane core that locks the phenyl ring and the α-amino acid moiety into a defined spatial orientation [1]. Its cis-isomer (cis-Apc) has been specifically identified as a key structural template for imparting potent agonist activity and receptor subtype selectivity at the human melanocortin-4 receptor (hMC4R) when incorporated into linear peptide sequences, distinguishing it from simple, flexible amino acids like phenylalanine [2].

Why 1-Amino-4-phenylcyclohexanecarboxylic Acid Cannot Be Substituted


Simple substitution with other constrained amino acids, even those sharing the phenylcyclohexane scaffold like 1-amino-2-phenylcyclohexanecarboxylic acid (c6Phe), is not scientifically valid due to their distinct conformational propensities and resulting biological outcomes. While c6Phe analogs are valuable for studying backbone and side-chain interactions, their conformational profile, including the orientation of the phenyl ring, is determined by the 1,2-substitution pattern, leading to different preferred backbone dihedral angles and side-chain rotamers [1]. In contrast, the 1,4-disubstitution in 1-amino-4-phenylcyclohexanecarboxylic acid, specifically the cis-isomer (cis-Apc), enforces a unique spatial arrangement that is critical for achieving both high potency and pronounced selectivity for the hMC4R over other melanocortin receptors, an outcome not reliably achieved with other structurally similar rigid amino acid scaffolds [2].

Quantitative Evidence for 1-Amino-4-phenylcyclohexanecarboxylic Acid (cis-Apc)


hMC4R vs. hMC1R Selectivity by cis-Apc

Incorporation of cis-Apc into a linear pentapeptide scaffold (Penta-cis-Apc-DPhe-Arg-Trp-Gly-NH2) yields potent hMC4R agonism with minimal activity at hMC1R. In a direct head-to-head comparison within the same study, the EC50 for hMC4R was determined to be 58 nM, while activity at hMC1R was reported as >10,000 nM, establishing a functional selectivity ratio exceeding 172-fold [1]. This is in stark contrast to other phenyl-containing rigid templates like 5-BrAtc, which, while also enabling selectivity, do not inherently provide the same quantitative selectivity profile in identical peptide contexts [1].

Melanocortin Receptor Pharmacology GPCR Agonist Design Peptide Therapeutics

Cis-Apc Inactivity at hMC3R and hMC5R

The functional selectivity profile of cis-Apc extends beyond the hMC1R to include the hMC3R and hMC5R subtypes. In functional agonist assays, linear pentapeptides containing cis-Apc (Penta-cis-Apc-DPhe-Arg-Trp-Gly-NH2) were found to be inactive or only weakly active at hMC3R and hMC5R [1]. This contrasts with other constrained amino acid templates which may exhibit broader activity profiles across the melanocortin receptor family. This demonstrates that the specific geometric constraints imposed by cis-Apc provide a narrow, focused receptor interaction profile that is not a general property of all phenylcyclohexane amino acids [1].

Melanocortin Receptor Pharmacology GPCR Agonist Design Peptide Therapeutics

1,4- vs. 1,2-Disubstitution Conformational Differences

Computational studies on the closely related 1-amino-2-phenylcyclohexanecarboxylic acid (c6Phe) isomers reveal that the 1,2-substitution pattern constrains the aromatic side chain to two narrow regions, with the conformational profile dictated by specific stereochemistry (cis vs. trans) [1]. In contrast, the 1,4-disubstitution pattern of 1-amino-4-phenylcyclohexanecarboxylic acid creates a fundamentally different spatial relationship between the amino acid core and the phenyl ring. While direct computational data for the 1,4-analog is less prevalent, the established pharmacological selectivity of its cis-isomer [2] is a direct consequence of this distinct, substitution-pattern-driven conformational bias, which is not replicated by 1,2-analogs.

Peptidomimetics Conformational Analysis Amino Acid Scaffolds

Synthetic Route from 4-Phenylcyclohexanone

The primary synthetic route for 1-amino-4-phenylcyclohexanecarboxylic acid is established from the commercially available precursor 4-phenylcyclohexanone . This contrasts with the more complex, multi-step syntheses required for many other conformationally constrained phenylalanine analogs, such as the Diels-Alder routes to cis-1-amino-2-phenylcyclohexanecarboxylic acid [1]. This synthetic accessibility ensures reliable sourcing and cost-effective procurement for research and development purposes, supporting its use as a scalable building block for peptide synthesis and medicinal chemistry campaigns.

Chemical Synthesis Amino Acid Building Blocks Research Chemicals

1-Amino-4-phenylcyclohexanecarboxylic Acid: Validated Applications


hMC4R Peptide Agonist Design for Obesity Research

The cis-isomer of 1-amino-4-phenylcyclohexanecarboxylic acid (cis-Apc) is a validated structural element for developing linear peptide agonists with high hMC4R potency and >172-fold selectivity over hMC1R [1]. This makes it an essential building block for research programs targeting the melanocortin system for obesity, cachexia, and metabolic disorders, where avoiding peripheral side effects mediated by hMC1R is a primary concern.

Peptidomimetic Scaffold for Receptor Selectivity Profiling

The distinct conformational constraints of the 1,4-disubstituted cyclohexane core, as demonstrated by its unique selectivity profile [1] and differentiated from 1,2-substituted analogs [2], make this compound a valuable tool for SAR studies aimed at understanding the precise spatial and steric requirements for selective GPCR activation, particularly within the melanocortin receptor family.

Conformationally Restricted Peptide Libraries for Drug Discovery

Given its established synthetic route from the readily available 4-phenylcyclohexanone , this amino acid is a practical choice for incorporating conformational rigidity into peptide libraries. Its use enables the exploration of constrained pharmacophore space to improve the metabolic stability and bioavailability of peptide leads, leveraging the known properties of cyclic amino acids.

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